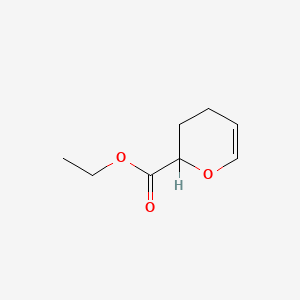

ethyl 3,4-dihydro-2H-pyran-2-carboxylate

Descripción

Overview of Dihydropyran Ring Systems in Organic Chemistry

Dihydropyrans are a class of heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and a single double bond. sigmaaldrich.comcommonorganicchemistry.com The position of the double bond and the substituents on the ring give rise to various isomers, each with distinct chemical properties. The 3,4-dihydro-2H-pyran structure is a notable example, where the double bond is located between carbons 5 and 6. sigmaaldrich.com This arrangement classifies it as a vinyl ether, a functional group known for its versatile reactivity in organic synthesis. sigmaaldrich.com Dihydropyrans participate in a range of chemical transformations, including cycloadditions and electrophilic additions to the double bond, making them valuable intermediates. sigmaaldrich.comorganic-chemistry.org A common application of 3,4-dihydro-2H-pyran is as a protecting group for alcohols, forming a tetrahydropyranyl (THP) ether, which is stable under many reaction conditions but can be readily removed with mild acid. commonorganicchemistry.com

Significance of the 3,4-Dihydro-2H-Pyran Motif in Natural Products and Synthetic Compounds

The 3,4-dihydro-2H-pyran ring is a recurring structural unit in a multitude of natural products and biologically active synthetic molecules. cymitquimica.com Its presence is crucial for the biological activity of these compounds, which span a wide range of therapeutic areas. For instance, derivatives of the dihydropyran system are found in compounds investigated for their anti-inflammatory and neuroprotective properties. The structural framework of dihydropyran is also a key component in the synthesis of complex molecules, including some pharmaceuticals and agrochemicals. rsc.org The development of new synthetic methods to construct and functionalize the dihydropyran ring remains an active area of research, aiming to provide access to novel compounds with potential applications in medicine and materials science. organic-chemistry.org For example, substituted dihydropyrans have been used as building blocks in the synthesis of microtubule-stabilizing agents for chemotherapy research and in the creation of modulators for chemokine receptors. sigmaaldrich.comgoogle.comgoogle.com

Identification and Structural Features of Ethyl 3,4-Dihydro-2H-Pyran-2-Carboxylate

This compound is a specific derivative where an ethyl carboxylate group is attached to the carbon adjacent to the ring oxygen. This substitution pattern influences the molecule's reactivity and physical properties.

The key identifiers for this compound are its molecular formula and its unique CAS Registry Number, which are essential for its unambiguous identification in chemical databases and scientific literature.

| Identifier | Value |

| Molecular Formula | C₈H₁₂O₃ nist.govlgcstandards.comnih.govchemicalbook.com |

| CAS Registry Number | 83568-11-0 nist.govnih.govchemicalbook.commolbase.comfluorochem.co.uk |

This data is compiled from multiple chemical databases.

Structural isomers of this compound include compounds with the same molecular formula but different arrangements of atoms. This can involve changes in the position of the ester group, the double bond within the pyran ring, or the branching of the alkyl chain.

Several related dihydropyran esters and derivatives are also of interest in organic synthesis. These compounds share the core dihydropyran structure but differ in their functional groups or substitution patterns.

| Compound Name | Relationship to this compound |

| Ethyl 2-methyl-3,4-dihydropyran-2-carboxylate | Structural Isomer (positional isomer of a methyl group) google.com |

| Methyl 3,4-dihydro-2H-pyran-5-carboxylate | Related dihydropyran ester (different ester group and position) |

| 3,4-Dihydro-2H-pyran-2-carbaldehyde | Related derivative (aldehyde instead of an ester) molbase.com |

| 3,4-Dihydro-2H-pyran-2-methanol | Related derivative (alcohol instead of an ester) molbase.com |

| 3,4-Dihydropyran-2-one | Related derivative (lactone, a cyclic ester) organic-chemistry.org |

This table provides examples of related compounds to illustrate the chemical space around the title compound.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3,4-dihydro-2H-pyran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-2-10-8(9)7-5-3-4-6-11-7/h4,6-7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBSUCZDAYLJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83568-11-0 | |

| Record name | 83568-11-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Strategies for Ethyl 3,4 Dihydro 2h Pyran 2 Carboxylate

Established Synthetic Routes for Ethyl 3,4-Dihydro-2H-Pyran-2-Carboxylate

Traditional methods for synthesizing this compound and its precursors rely on well-established organic reactions, including cyclization, esterification, and nucleophilic substitution.

Two-Step Base- and Acid-Catalyzed Cyclization from Phenol (B47542) Derivatives and γ-Butyrolactone

A patented two-step method has been developed for synthesizing compounds containing a dihydropyran ring fused to an aromatic system, known as 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids. google.com While this does not produce the non-fused target compound, it demonstrates a relevant strategy for building a dihydropyran ring. The process involves:

Base-Catalyzed Reaction : A phenol compound reacts with a γ-butyrolactone compound in the presence of a base to form an intermediate. google.com

Acid-Catalyzed Cyclization : The intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the final 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid. google.com

This route is noted for its efficiency and suitability for large-scale industrial production of benzopyran structures, which are significant in medicinal chemistry. google.com The final carboxylic acid could then theoretically undergo esterification to yield the corresponding ethyl ester.

Esterification of 3,4-Dihydro-2H-Pyran-2-Carboxylic Acid with Ethanol (B145695) Followed by Reduction

The most direct route to this compound is the Fischer esterification of its corresponding carboxylic acid. This reaction involves heating 3,4-dihydro-2H-pyran-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). byjus.comyoutube.com The reaction is a reversible equilibrium, where the acid catalyst plays a dual role: it protonates the carbonyl oxygen of the carboxylic acid to increase its electrophilicity, and it facilitates the removal of water as a leaving group. libretexts.orgchemguide.co.ukyoutube.com

The mechanism proceeds through several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid. libretexts.org

Nucleophilic attack by the ethanol molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. youtube.com

A proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups. libretexts.org

Elimination of a water molecule to form a protonated ester. libretexts.org

Deprotonation to yield the final ester product and regenerate the acid catalyst. youtube.com

The term "followed by reduction" in the context of this synthesis is ambiguous. It does not apply to the synthesis of the target unsaturated ester. However, a reduction step is used to synthesize the saturated analog; for example, the sodium salt of 3,4-dihydro-2H-pyran-2-carboxylic acid can be hydrogenated using a Raney nickel catalyst to produce tetrahydropyran-2-carboxylic acid. prepchem.com The precursor, 3,4-dihydro-2H-pyran-2-carboxylic acid, can be obtained through the oxidation of the corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov

Synthesis from Sodium 3,4-Dihydro-2H-Pyran-2-Carboxylate and Ethyl Iodide

A straightforward and high-yielding method to prepare this compound is through the nucleophilic substitution reaction between the sodium salt of the carboxylic acid and an ethylating agent like ethyl iodide. This is an example of a Williamson-type synthesis adapted for ester formation (an S(_N)2 reaction).

In this procedure, sodium 3,4-dihydro-2H-pyran-2-carboxylate is heated with ethyl iodide in a polar aprotic solvent such as dimethylformamide (DMF). The reaction yields the desired ethyl ester as the primary product.

Table 1: Reaction Conditions for Synthesis from Sodium 3,4-Dihydro-2H-Pyran-2-Carboxylate

| Parameter | Condition |

|---|---|

| Starting Material | Sodium 3,4-dihydro-2H-pyran-2-carboxylate |

| Reagent | Ethyl iodide |

| Base/Additive | Sodium carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 105–110 °C |

| Reaction Time | 5 hours |

| Reported Yield | 87% |

Advanced Catalytic Approaches in Dihydropyran Synthesis Relevant to this compound

Modern synthetic chemistry has focused on developing advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical transformations. Organocatalysis and nanocatalysis represent two such frontiers relevant to the synthesis of the dihydropyran framework.

Organocatalysis, including N-Heterocyclic Carbenes (NHCs)

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts that have been successfully applied to the synthesis of dihydropyran derivatives, particularly 3,4-dihydropyran-2-ones. mdpi.com These compounds are structurally analogous to the target ester, containing the same core ring but with a ketone at the 2-position.

NHCs catalyze these transformations, typically [4+2] or [3+3] cycloadditions, by activating substrates such as α,β-unsaturated aldehydes. mdpi.com While direct NHC-catalyzed synthesis of this compound is not widely reported, the methods for forming the dihydropyranone ring are highly relevant. The resulting dihydropyranone could serve as an advanced intermediate that could potentially be converted to the desired ester through subsequent chemical modifications.

Table 2: Examples of NHC-Catalyzed Dihydropyranone Synthesis

| Substrates | Catalyst Type | Annulation Type | Key Feature |

|---|---|---|---|

| α,β-Unsaturated Aldehyde + 1,3-Dicarbonyl Compound | Chiral Triazolium Salt (NHC precursor) | [3+3] | Forms trisubstituted dihydropyranones. mdpi.com |

| α,β-Unsaturated Aldehyde + Pyrazolone | Chiral Triazolium Salt (NHC precursor) | [3+3] | Achieves high yields (50-98%) and enantiomeric excess (>90%). mdpi.com |

| α-Chloroaldehyde + Aurone | Chiral Triazolium Salt (NHC precursor) | [4+2] | Produces complex tricyclic dihydropyranones. mdpi.com |

| α,β-Unsaturated Phenolic Ester | NHC with Lewis Acid | Intramolecular | Demonstrates intramolecular cyclization strategy. mdpi.com |

Metal-Organic Framework (MOF) Nanocatalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and active catalytic sites make them promising heterogeneous catalysts. Research has demonstrated the use of a novel Tantalum-based MOF (Ta-MOF) as a reusable nanocatalyst for the synthesis of 1,4-dihydropyran derivatives. mmu.ac.uk Although this produces a different isomer, the study highlights the potential of MOFs in catalyzing the formation of dihydropyran rings.

The Ta-MOF catalyst was synthesized using an ultrasonic method and exhibited excellent physicochemical properties that contributed to its high catalytic capability. mmu.ac.uk The heterogeneous nature of MOF catalysts allows for easy separation from the reaction mixture and potential for recycling, making the process more sustainable and cost-effective.

Table 3: Properties of Ta-MOF Nanocatalyst for Dihydropyran Synthesis

| Property | Value/Characteristic |

|---|---|

| Surface Area | ~1700 m²/g |

| Particle Size | ~55 nm |

| Thermal Stability | Stable up to ~312°C |

| Morphology | Homogeneous |

| Key Advantage | High reusability with negligible loss in efficiency over multiple cycles. |

ZrCl₄@Arabic Gum Catalyst in Solvent-Free Conditions

A notable advancement in the synthesis of dihydropyran derivatives involves the use of a heterogeneous, recyclable Lewis acid catalyst composed of zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum). ajchem-a.comajchem-a.com This method represents a green chemistry approach, emphasizing high efficiency, simple operation, short reaction times, and the ability to recycle the catalyst without a significant loss of activity. ajchem-a.com

The catalyst is prepared by mixing zirconium tetrachloride with Arabic gum, using dichloromethane (B109758) as a solvent, which is later evaporated. ajchem-a.comajgreenchem.com The resulting ZrCl₄@Arabic Gum nanoparticles function as an effective activator and catalyst in multicomponent reactions (MCRs). ajchem-a.comajchem-a.com In a typical synthesis of dihydropyran derivatives, aromatic aldehydes, malononitrile (B47326), and ethyl acetoacetate (B1235776) are reacted in the presence of a small quantity of the ZrCl₄@Arabic Gum nano-catalyst. ajchem-a.com The optimal conditions for this reaction have been identified as solvent-free, with a temperature of 50 °C. ajchem-a.comajchem-a.com

The reaction proceeds through a one-pot, three-component mechanism. It is proposed that the ZrCl₄@Arabic Gum catalyst activates the aldehyde's carbonyl group. ajgreenchem.com This is followed by a Knoevenagel condensation between the aldehyde and malononitrile, which then undergoes a Michael addition with the enolate of ethyl acetoacetate, followed by intramolecular cyclization and tautomerization to yield the final dihydropyran product. ajchem-a.comajchem-a.com This method has been successfully applied to a variety of aryl aldehydes, consistently producing high yields. ajchem-a.com

Table 1: Synthesis of Dihydropyran Derivatives Using ZrCl₄@Arabic Gum Catalyst Reaction Conditions: Aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), malononitrile (1 mmol), ZrCl₄@Arabic Gum (0.01 g), solvent-free, 50 °C.

| Entry | Aldehyde | Time (min) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 10 | 95 |

| 2 | 4-Chlorobenzaldehyde | 15 | 92 |

| 3 | 4-Methylbenzaldehyde | 20 | 85 |

| 4 | Benzaldehyde | 20 | 88 |

| 5 | 4-Methoxybenzaldehyde | 15 | 93 |

| 6 | 3-Methoxybenzaldehyde | 15 | 88 |

| 7 | 2-Nitrobenzaldehyde | 10 | 94 |

| 8 | 2-Chlorobenzaldehyde | 15 | 90 |

Data sourced from a study on the synthesis of dihydropyran derivatives using a ZrCl₄@Arabic Gum catalyst. ajchem-a.com

Acid-Catalyzed Dehydration Reactions for Dihydropyrans

Acid-catalyzed dehydration is a fundamental method for the synthesis of alkenes from alcohols and has been applied to the preparation of dihydropyrans. cjcatal.comyoutube.com The general mechanism involves the protonation of the alcohol's hydroxyl group by an acid catalyst (e.g., sulfuric acid, phosphoric acid) to form a good leaving group (water). youtube.com Departure of the water molecule generates a carbocation, which is then deprotonated at a beta-carbon to form the double bond of the alkene. youtube.com

In the context of dihydropyran synthesis, this strategy is employed to create the endocyclic double bond. A key example is the industrial preparation of the parent compound, 3,4-dihydropyran, which is achieved through the gas-phase dehydration of tetrahydrofurfuryl alcohol (THFA) over an alumina (B75360) catalyst at high temperatures (300–400 °C). wikipedia.orgresearchgate.net

More specifically, for the synthesis of the title compound, This compound , a relevant dehydration strategy involves starting from its hydroxylated precursor. prepchem.com The synthesis is accomplished by heating an ethyl hydroxytetrahydropyran carboxylate in a dilute solution with a catalytic amount of p-toluenesulfonic acid. prepchem.com During this process, any liberated ethyl alcohol is removed to drive the reaction toward the dehydrated product. prepchem.com In some cases, the hydration of dihydropyran can be autocatalyzed by acidic byproducts formed in situ, highlighting the central role of acid catalysis in the interconversion of these compounds. acs.org

Multicomponent Reactions (MCRs) for Dihydropyran Scaffolds

Multicomponent reactions (MCRs), where three or more starting materials combine in a single synthetic operation to form a product containing the essential parts of all components, are a highly efficient strategy for constructing complex molecules like dihydropyrans. ajchem-a.comacs.org These reactions are prized for their atom economy, reduction of synthetic steps, and ease of workup. researchgate.net The synthesis of dihydropyran and its derivatives frequently utilizes MCRs, allowing for the creation of structurally diverse libraries of these heterocyclic compounds. acs.orgnih.gov One prominent named reaction that can be adapted for this purpose is the Povarov reaction, a formal [4+2] cycloaddition that can be performed in a multicomponent fashion to generate nitrogen-containing heterocycles and can be varied to produce pyran structures. wikipedia.orgnih.govmdpi.com

Strategies Involving Aldehydes, 1,3-Dicarbonyls, and Other Components

A prevalent MCR strategy for synthesizing the dihydropyran scaffold involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, and a compound with an active methylene (B1212753) group. ajchem-a.comresearchgate.netresearchgate.net The reaction between an aromatic aldehyde, ethyl acetoacetate (a 1,3-dicarbonyl), and malononitrile, as described in the ZrCl₄@Arabic Gum catalyst section, is a classic example of this approach. ajchem-a.com

The reaction mechanism typically begins with a Knoevenagel condensation of the aldehyde and the active methylene compound (e.g., malononitrile). nih.gov The resulting adduct then acts as a Michael acceptor for the enolate of the 1,3-dicarbonyl compound. nih.gov The final step is an intramolecular cyclization via an attack of the oxygen from the enol onto the nitrile group, followed by tautomerization to yield the stable 4H-pyran ring system. ajchem-a.com By altering the reaction conditions or the specific substrates, such as using formaldehyde (B43269) and different 1,3-dicarbonyl compounds, a diverse range of substituted dihydropyrans can be selectively generated. acs.org

Stereoselective and Enantioselective Synthesis

The synthesis of specific stereoisomers of dihydropyrans is of significant interest due to the influence of stereochemistry on biological activity. ajchem-a.com Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved through various methods including the use of chiral catalysts or kinetic resolution. ethz.ch Stereoselective reactions produce one diastereomer or enantiomer in preference to others. youtube.com Numerous organocatalytic and metal-catalyzed methods have been developed to achieve high levels of stereocontrol in the synthesis of dihydropyran derivatives. acs.orgresearchgate.netacs.orgnih.gov

Kinetic resolution is a technique used to separate a racemic mixture of enantiomers by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst or reagent. wikipedia.org The faster-reacting enantiomer is consumed to form a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. wikipedia.org

This approach has been successfully applied to the synthesis of chiral building blocks for dihydropyranones. In a dynamic kinetic resolution (DKR), the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. mdpi.com For example, the DKR of racemic homoallylic alcohols using a combination of Candida antarctica lipase (B570770) B (CAL-B) and a ruthenium catalyst affords enantiopure homoallylic acetates in high yields and enantioselectivity. nih.gov These intermediates can then be converted through a series of steps, including ring-closing metathesis, into enantiomerically pure 5,6-dihydropyran-2-ones. nih.gov Another approach is the N-heterocyclic carbene (NHC)-catalyzed kinetic resolution of racemic aldehydes to furnish tricyclic dihydropyranones with excellent diastereo- and enantioselectivity. chalmers.se

The use of chiral catalysts is a powerful strategy for achieving enantioselective synthesis. youtube.com These catalysts create a chiral environment that forces the reaction to proceed along a pathway favoring the formation of one enantiomer over the other. youtube.com

Organocatalysis : Chiral organic molecules can act as catalysts for the asymmetric synthesis of dihydropyrans. For instance, bifunctional organocatalysts like chiral N,N'-dioxides have been used in the asymmetric cascade Michael/hemiacetalization reaction between α-substituted cyano ketones and β,γ-unsaturated α-ketoesters, yielding multifunctionalized chiral dihydropyrans with excellent yields (up to 99%) and enantioselectivities (up to 99% ee). nih.govacs.org Similarly, proline-based catalysts such as diphenylprolinol silyl (B83357) ether are effective in mediating asymmetric Michael additions that lead to highly functionalized 3,4,5,6-tetrasubstituted dihydropyrans with high enantio- and diastereoselectivity. researchgate.net

Metal-Based Catalysis : Chiral metal complexes are also widely employed. Bis(oxazoline) copper(II) complexes are effective catalysts for the hetero-Diels-Alder reaction between enol ethers and heterodienes (like β,γ-unsaturated α-keto esters) to produce dihydropyrans. acs.org This method allows for the synthesis of a range of dihydropyrans with high enantioselectivity (often >90% ee) using very low catalyst loadings (as little as 0.2 mol %). acs.org

Table 2: Comparison of Chiral Catalyst Systems for Dihydropyran Synthesis

| Catalyst System | Reaction Type | Substrates | Yield (%) | Enantiomeric Excess (ee %) |

| Chiral N,N'-Dioxide/Mg(OTf)₂ | Cascade Michael/Hemiacetalization | α-Cyano Ketones + β,γ-Unsaturated α-Ketoesters | up to 99 | up to 99 |

| Diphenylprolinol Silyl Ether | Michael Addition/Acetalization | Aldehydes + α-Cyano α,β-Unsaturated Esters | Good | Excellent |

| Bis(oxazoline) Cu(II) Complex | Hetero-Diels-Alder | Enol Ethers + β,γ-Unsaturated α-Keto Esters | High | >90 |

| Chiral Crotylsilanes/TMSOTf | Formal [4+2] Annulation | Aldehydes + Chiral Crotylsilanes | Good | up to 98 |

Data compiled from various studies on enantioselective dihydropyran synthesis. acs.orgresearchgate.netacs.orgnih.govacs.org

Synthesis of Substituted Ethyl Dihydropyran Carboxylates

The core structure of this compound can be modified with various substituents to create a range of derivatives with different chemical properties. The synthetic strategies for these substituted compounds often involve multi-component reactions or cyclization reactions of appropriately functionalized precursors.

A specific, detailed synthetic protocol for methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate is not extensively documented in the scientific literature. However, a plausible and commonly employed strategy for the synthesis of such 2-substituted-2-alkoxycarbonyl-dihydropyrans is the hetero-Diels-Alder reaction. This approach would likely involve the cycloaddition of a 1,3-butadiene (B125203) derivative with a 2-oxo-propanoate.

A probable synthetic route would be the reaction of methyl pyruvate (B1213749) with a suitable diene, such as 1,3-butadiene, under thermal or Lewis acid-catalyzed conditions. The reaction would proceed via a [4+2] cycloaddition to furnish the desired dihydropyran ring with the methyl and ester groups at the 2-position.

| Reactants | Conditions | Product |

| 1,3-Butadiene | High pressure, elevated temperature or Lewis acid catalyst | Methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate |

| Methyl pyruvate |

This table represents a proposed synthetic strategy based on general principles of hetero-Diels-Alder reactions, as a specific documented synthesis was not found in the searched literature.

The synthesis of ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate can be approached through several synthetic routes, although detailed procedures are not always readily available. A common strategy for the formation of this substitution pattern involves the condensation of an enol or enolate with an α,β-unsaturated aldehyde or ketone.

One potential method involves a Michael addition of ethyl acetoacetate to an activated alkene, followed by an intramolecular cyclization and dehydration. Alternatively, multi-component reactions are a powerful tool for the synthesis of highly substituted dihydropyrans. For instance, a reaction involving an aldehyde, a β-ketoester like ethyl acetoacetate, and a source of active methylene, can lead to various dihydropyran structures. chemicalbook.comsid.ir

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Ethyl acetoacetate | Acrolein | Base catalyst, followed by cyclization | Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate |

This table outlines a potential synthetic pathway, as a specific, detailed experimental procedure for this compound was not found in the searched literature.

A documented method for the synthesis of ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate involves a Dieckmann condensation. google.com This intramolecular cyclization of a diester is a classic method for forming cyclic ketones. The synthesis begins with the reaction of ethyl hydroxypropanoate and ethyl acrylate (B77674) under basic conditions to form 4-oxa-1,7-diethyl pimelate. chemicalbook.com This linear diester is then treated with a strong base at low temperatures to induce the Dieckmann condensation, which results in the formation of the six-membered ring with the ketone at the 4-position and the ester at the 2-position. chemicalbook.comgoogle.com This method is noted for its mild conditions and relatively high yield. chemicalbook.com

| Precursor | Reaction Type | Key Reagents | Product | Yield |

| 4-Oxa-1,7-diethyl pimelate | Dieckmann Condensation | Strong base (e.g., sodium ethoxide) | Ethyl 4-oxo-3,4-dihydro-2H-pyran-2-carboxylate | High |

Data for this table is derived from a patent describing the synthesis of this compound. chemicalbook.comgoogle.com

Reactivity and Reaction Mechanisms of Ethyl 3,4 Dihydro 2h Pyran 2 Carboxylate

General Reactivity Profile of 3,4-Dihydro-2H-Pyran Ring Systems

The primary reactivity of the dihydropyran ring is characterized by its susceptibility to attack by various nucleophiles. chim.itresearchgate.net The presence of the oxygen atom within the ring and the double bond creates electrophilic centers that are prone to nucleophilic addition. Furthermore, the enol ether functionality can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to form more complex polycyclic systems. organic-chemistry.org The general reactivity can be summarized in the following table.

| Reaction Type | Description |

| Nucleophilic Addition | The double bond is susceptible to the addition of nucleophiles. |

| Cycloaddition | The enol ether can act as a dienophile in Diels-Alder reactions. organic-chemistry.org |

| Halogenation | Chlorine and bromine can add across the double bond to form dihalogenated products. sigmaaldrich.com |

| Hydrolysis | Under acidic conditions, the enol ether can be hydrolyzed. oecd.org |

Chemical Transformations Involving the Ester Functionality

The ethyl ester group at the 2-position of the dihydropyran ring provides another site for chemical modification, allowing for a range of transformations that are characteristic of carboxylic acid derivatives.

The ester group of ethyl 3,4-dihydro-2H-pyran-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid, 3,4-dihydro-2H-pyran-2-carboxylic acid. This reaction is typically carried out under either acidic or basic conditions. For instance, the enzymatic hydrolysis of a similar compound, (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, has been reported using porcine pancreatic lipase (B570770) (PPL) in a phosphate (B84403) buffer to yield the corresponding alcohol, which implies the cleavage of the ester linkage. nih.gov A patented method for preparing 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds also involves a cyclization reaction under the action of an acid catalyst, which can be conceptually related to the stability of the carboxylic acid form under certain acidic conditions. google.com

While specific examples for this compound are not prevalent in the searched literature, transesterification is a fundamental reaction of esters. This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and releases the original alcohol.

The ester functionality can be reduced to a primary alcohol, (3,4-dihydro-2H-pyran-2-yl)methanol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. libretexts.org The reduction of esters to alcohols is a common and well-established reaction in organic synthesis. researchgate.net For example, the reduction of phenyl benzoate (B1203000) with a suitable reducing agent yields benzyl (B1604629) alcohol. researchgate.net This general principle applies to this compound.

Reactions at the Dihydropyran Ring

The double bond within the dihydropyran ring is a site of significant reactivity, particularly for addition reactions.

The double bond in this compound is part of an α,β-unsaturated ester system, making it an excellent Michael acceptor. In a Michael addition, a nucleophile adds to the β-carbon of the unsaturated system. masterorganicchemistry.com This reaction is driven by the formation of a more stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com A variety of nucleophiles, including enolates, amines, and thiolates, can participate in conjugate addition reactions. masterorganicchemistry.com The presence of the electron-withdrawing ester group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack. An example of a Michael addition involves the reaction of ethyl 2-oxocyclopentane-1-carboxylate with but-3-en-2-one, catalyzed by a dihydrocupreidine derivative, to form a new carbon-carbon bond via conjugate addition. buchler-gmbh.com A similar reactivity pattern is expected for this compound.

| Reagent | Product Type |

| Lithium Aluminum Hydride | Primary Alcohol |

| Acid/Base and Water | Carboxylic Acid |

| Alcohol and Acid/Base Catalyst | Transesterified Product |

| Nucleophile (e.g., enolate) | Michael Adduct |

Cascade and Annulation Reactions

Cascade reactions, also known as domino or tandem reactions, and annulation processes are powerful tools in organic synthesis for the rapid construction of complex molecular architectures from simpler starting materials. The dihydropyran scaffold is often a target or a participant in such sequences.

N-Heterocyclic carbenes (NHCs) have been recognized as effective organocatalysts for various reactions, including the synthesis of 3,4-dihydropyran-2-ones and their derivatives. mdpi.com These processes, which can be classified as [4+2] and [3+3] cycloadditions, often involve tandem sequences like Michael addition followed by lactonization to assemble the dihydropyranone core. mdpi.com For instance, chiral dihydropyranones can be synthesized from α,β-unsaturated carboxylic acids and 1,3-dicarbonyl compounds using an NHC catalyst, with ethyl ester derivatives on the dicarbonyl compound showing excellent results. mdpi.com Another example involves a titanocene-catalyzed reductive domino reaction that provides access to fluorinated 3,4-dihydro-2H-pyrans. organic-chemistry.org

An efficient diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media. beilstein-journals.org This transformation proceeds through a cascade mechanism involving an unusual quasi-hydrolysis of a cyano group. beilstein-journals.org Two plausible cascade pathways have been proposed for the formation of these pyran-4-carboxamides. beilstein-journals.org Furthermore, silver(I) or dual silver(I)-gold(I) catalysis can initiate a cascade annulation of alkynols with α-ketoesters to produce furo[2,3-b]pyran-2-ones. researchgate.net

Table 1: Examples of Cascade and Annulation Reactions for Dihydropyran Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| NHC-Catalyzed Annulation | α,β-Unsaturated carboxylic acid, 1,3-Dicarbonyl compound | NHC catalyst I, HATU, DABCO, LiCl | Chiral dihydropyranone | mdpi.com |

| Reductive Domino Reaction | Trifluoromethyl-substituted alkene, Epoxide | Titanocene | 6-Fluoro-3,4-dihydro-2H-pyran | organic-chemistry.org |

| Diastereoselective Cascade | 4-Oxoalkane-1,1,2,2-tetracarbonitrile, Aldehyde | Hydrochloric acid | 3,4-Dihydro-2H-pyran-4-carboxamide | beilstein-journals.org |

| Cascade Annulation | Alkynol (5-hexyn-1-ol system), α-Ketoester | Ag(I) or Ag(I)-Au(I) | Furo[2,3-b]pyran-2-one | researchgate.net |

Oxidation Reactions

The oxidation of this compound and related structures can be directed at either the double bond or other positions on the pyran ring. For example, in a synthetic sequence starting from a related dihydropyran, hydroboration followed by oxidation using a sodium dichromate-sulfuric acid solution yields ethyl 5-hydroxytetrahydropyran-2-carboxylate. prepchem.com It is also noteworthy that the tetrahydropyranyl (THP) ether, a common protecting group formed from 3,4-dihydro-2H-pyran, is known to be stable under various oxidative conditions, including with chromium trioxide. sigmaaldrich.com

Nucleophilic Substitution Reactions

The reactivity of the dihydropyran ring towards nucleophiles is a key aspect of its chemistry. chim.it The presence of two electrophilic centers can lead to issues of selectivity. chim.it For instance, β-carbonyl-substituted dihydropyrans undergo 1,2-addition with sodium borohydride to form allyl alcohols. chim.it

The double bond in 3,4-dihydro-2H-pyran readily reacts with hydrogen halides like HCl and HBr to form the corresponding 2-halotetrahydropyrans. sigmaaldrich.com The halogen atom at the C2 position is reactive and can be displaced by nucleophiles. This allows for the synthesis of various 2-substituted tetrahydropyrans through reactions with nucleophiles such as silver cyanide or Grignard reagents. sigmaaldrich.com Reactions of carbonyl-substituted dihydropyrans with thiophenols can proceed via a single-electron transfer SRN1 mechanism. chim.it

[4+2] Cycloaddition Reactions (Diels-Alder)

The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental method for constructing six-membered rings and is frequently used to synthesize the 3,4-dihydro-2H-pyran skeleton. chim.itrsc.org These reactions can be categorized as hetero-Diels-Alder reactions when one or more heteroatoms are part of the diene or dienophile system. chim.it

The synthesis of 3,4-dihydro-2H-pyrans can be achieved through hetero-Diels-Alder reactions between α,β-unsaturated carbonyl compounds (acting as heterodienes) and electron-rich olefins like N-vinyl-2-oxazolidinone (acting as a heterodienophile). rsc.org These cycloadditions can proceed with high regio- and diastereoselectivity. rsc.org The use of chiral C2-symmetric bis(oxazoline)-copper(II) complexes can catalyze inverse electron demand hetero-Diels-Alder reactions, enabling the formation of 3,4-dihydro-2H-pyrans with high enantioselectivity. organic-chemistry.org

2H-Pyran-2-ones are also effective dienes in Diels-Alder reactions. chim.itrsc.org They are generally considered electron-rich dienes and thus react well with electron-poor dienophiles. chim.it The reaction of 2H-pyran-2-ones with alkynes leads to the formation of an unstable bicyclic intermediate which eliminates carbon dioxide to yield substituted aniline (B41778) derivatives. chim.itrsc.org

Table 2: Diels-Alder Reactions in Dihydropyran Chemistry

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. Investigations often focus on distinguishing between concerted and stepwise pathways and identifying the roles of key transition states and intermediates.

Concerted vs. Stepwise Mechanisms

Many reactions in organic chemistry can proceed through either a concerted mechanism, where all bond-making and bond-breaking occurs in a single step, or a stepwise mechanism, which involves one or more intermediates. youtube.comucla.edu

The Diels-Alder reaction is a classic example of a pericyclic reaction that is typically described as following a concerted, suprafacial pathway. chim.ityoutube.com However, computational studies on related "dehydro"-Diels-Alder cycloadditions (e.g., involving enynes) have shown that while a concerted reaction is often energetically favored, a stepwise diradical mechanism can be competitive, particularly as the strain in the product increases. nih.gov For some diyne cycloadditions, the potential energy surface can be very flat, suggesting that a stepwise mechanism may proceed with little to no energetic penalty. nih.gov

In contrast, other reactions of dihydropyran derivatives clearly follow a stepwise path. For example, the reaction of certain carbonyl-substituted dihydropyrans with thiophenols is proposed to occur via a stepwise SRN1 mechanism, which involves a radical anion intermediate. chim.it Similarly, NHC-catalyzed annulation reactions to form dihydropyranones proceed through multiple steps, involving the formation of Breslow and acylazolium intermediates. mdpi.com

Role of Transition States and Intermediates

In a concerted reaction, the focus is on the single transition state that connects reactants and products. youtube.com For Diels-Alder reactions, the stereochemical outcome is rationalized by the geometry of this transition state, and computational chemistry is often used to explore its structure and energy. rsc.org Frontier molecular orbital (FMO) theory is a key tool for understanding reactivity and selectivity, which are governed by the interactions between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile (or vice versa). rsc.org

In stepwise reactions, the intermediates formed along the reaction coordinate are crucial. youtube.com The stability of these intermediates often dictates the reaction pathway and product distribution. In NHC-catalyzed annulations, the formation of the Breslow intermediate from the aldehyde and the subsequent generation of the α,β-unsaturated acylazolium intermediate are key steps in the catalytic cycle. mdpi.com In some Diels-Alder reactions, the regioselectivity has been explained by the formation of zwitterionic intermediates. rsc.org Computational studies have been employed to locate stationary points, including transition states and intermediates, to build a detailed picture of the reaction energy profile for processes like dehydro-Diels-Alder reactions. nih.gov

Influence of Catalysts and Reaction Conditions on Mechanism

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations involving α,β-unsaturated aldehydes and other precursors to form dihydropyran structures. The mechanism of NHC catalysis typically involves the formation of a key intermediate, such as the Breslow intermediate or an acyl azolium ion, which then participates in subsequent annulation reactions. The choice of NHC catalyst, base, solvent, and additives can significantly impact the yield and enantioselectivity of the final dihydropyran product. For instance, in the synthesis of chiral dihydropyranones from α,β-unsaturated carboxylic acids and 1,3-dicarbonyl compounds, the reaction relies on a combination of an NHC catalyst, a carboxylic acid activator (like HATU), a base (such as DABCO), and a Lewis acid (LiCl) in a suitable solvent like toluene. mdpi.com In such reactions, the NHC activates the unsaturated substrate, facilitating a cascade reaction that ultimately leads to the cyclized product. mdpi.com

Lewis acids and Brønsted acids also play a crucial role in catalyzing reactions of dihydropyrans. Acid catalysis is fundamental in the diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides from the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes. nih.gov The proposed mechanism begins with the formation of a 2,7-dioxabicyclo[3.2.1]octane derivative, followed by an acid-catalyzed addition of water to an imino group, which triggers decyclization and dehydration to yield the final product. nih.gov Similarly, acid-catalyzed condensation of dihydropyran carbaldehydes with N-substituted pyrazole-5-amines requires elevated temperatures and specific solvents like acetic acid to proceed efficiently, leading to the formation of pyrazolo[3,4-b]pyridines. chim.it

Transition metal catalysts are instrumental in orchestrating a diverse array of reactions to form and functionalize the dihydropyran ring. C2-symmetric bis(oxazoline)-copper(II) complexes, for example, are highly effective in catalyzing inverse-electron-demand hetero-Diels-Alder reactions. organic-chemistry.org These chiral Lewis acid catalysts activate α,β-unsaturated carbonyl compounds, allowing them to react as heterodienes with electron-rich olefins (heterodienophiles) like enol ethers. This methodology provides a pathway to dihydropyrans with high levels of diastereo- and enantioselectivity. organic-chemistry.org

The influence of reaction conditions is further exemplified in palladium-catalyzed cyclizations of alkynols, where tuning the reactivity of arylpalladium intermediates can divergently lead to either 5-exo or 6-endo cyclizations, providing access to different heterocyclic structures. organic-chemistry.org Moreover, ruthenium-based Grubbs' catalysts, typically used for olefin metathesis, can be activated with hydride sources like NaH or NaBH₄ to catalyze a subsequent double bond migration, converting allyl ethers into cyclic enol ethers such as dihydropyrans. organic-chemistry.org

The following tables summarize research findings on the influence of different catalysts and conditions on reactions involving dihydropyran systems.

Table 1: Influence of N-Heterocyclic Carbene (NHC) Catalysis Conditions on Dihydropyranone Synthesis

| Catalyst/Condition | Reactants | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Role/Observations | Reference |

| NHC catalyst I, HATU, DABCO, LiCl, Toluene | α,β-Unsaturated carboxylic acid and 1,3-dicarbonyl compounds | Chiral dihydropyranones | Up to 93 | Up to 94 | NHC activates the carboxylic acid via an acyl azolium intermediate, facilitating a tandem Michael addition/lactonization. LiCl acts as a Lewis acid to enhance reactivity. | mdpi.com |

| Imidazolium salt H, DMAP, CH₂Cl₂ | α,β-Substituted aldehyde and 5-alkylthiazolones | Bicyclic dihydropyranothiazoles | Up to 98 | Excellent | The base was found to be crucial for high yields, with DMAP, DIPEA, K₂CO₃, and NaOAc all proving effective. | mdpi.com |

| Catalyst B, ᵗBuOK, Quinone, CH₂Cl₂ | Enals and pyrrole-4-ones | Fused dihydropyranones | 50-98 | >90 | A [3+3] annulation strategy where the NHC activates the enal to react with the heterocyclic nucleophile. | mdpi.com |

| Ag-NHC complex, PPh₃ | Cinnamaldehyde | Dihydropyranones | Good | N/A | The addition of PPh₃ was essential to promote the desired reaction and suppress the formation of a competing γ-lactone byproduct. | mdpi.com |

Table 2: Effect of Various Catalysts and Conditions on Dihydropyran Synthesis and Reactivity

| Catalyst System | Reaction Type | Reactants | Key Condition(s) | Product | Mechanistic Insight | Reference |

| Hydrochloric Acid (HCl) | Quasi-hydrolysis / Cyclization | 4-Oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes | Acidic media | 3,3,4-Tricyano-3,4-dihydro-2H-pyran-4-carboxamides | Acid catalyzes the addition of water, followed by decyclization and dehydration, demonstrating a regio- and diastereoselective transformation. | nih.gov |

| Grubbs' Catalyst (1st/2nd Gen.) + Hydride | Olefin Metathesis / Isomerization | Allyl ethers | NaH or NaBH₄ | Cyclic enol ethers (e.g., dihydropyrans) | The ruthenium carbene is activated by the hydride source to catalyze the double bond migration following the initial metathesis. | organic-chemistry.org |

| C₂-Symmetric Bis(oxazoline)-Cu(II) Complexes | Hetero-Diels-Alder Reaction | α,β-Unsaturated carbonyl compounds and enol ethers | Chiral catalyst | Enantioenriched 3,4-dihydro-2H-pyrans | The chiral Lewis acid catalyst coordinates to the heterodiene, controlling the facial selectivity of the cycloaddition with the electron-rich olefin. | organic-chemistry.org |

| Molecular Iodine (I₂) | Cyclization | Not specified | Solvent-free, ambient temperature | Substituted pyrans | Iodine catalyzes mild and practical syntheses, offering an alternative to other protocols. DFT calculations provided mechanistic insights. | organic-chemistry.org |

| Titanocene | Reductive Domino Reaction | Trifluoromethyl-substituted alkenes and epoxides | Reductive conditions | 6-Fluoro-3,4-dihydro-2H-pyrans | The catalyst facilitates a reductive cross-coupling followed by derivatization in a single step. | organic-chemistry.org |

Applications of Ethyl 3,4 Dihydro 2h Pyran 2 Carboxylate in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate and Scaffold

The 3,4-dihydro-2H-pyran ring is a cornerstone for building intricate molecular structures, serving as a versatile intermediate in fine chemical synthesis. nbinno.com The presence of the ethyl carboxylate group at the 2-position further enhances its utility, offering a handle for a variety of chemical transformations. This dual reactivity makes ethyl 3,4-dihydro-2H-pyran-2-carboxylate a favored starting material and structural scaffold for chemists. Its application streamlines complex synthetic pathways, often leading to improved reaction yields and shorter production times. nbinno.com The dihydropyran framework is a key component in numerous organic reactions, including cycloadditions and functional group transformations, highlighting its role as a fundamental building block in modern organic synthesis. nbinno.comorganic-chemistry.org

Precursor for Complex Heterocyclic Structures

The reactivity of the dihydropyran ring system allows it to be a versatile precursor for a variety of more complex heterocyclic compounds. Through carefully designed reaction pathways, the core structure can be elaborated into intricate fused and polycyclic systems.

The dihydropyranone scaffold, which is closely related to and can be derived from this compound, is particularly useful for constructing fused heterocyclic systems. For example, it can be used to synthesize bicyclic structures that incorporate both a pyrrolidone and a dihydropyranone ring. mdpi.com This fusion of two pharmacologically significant groups into a single molecule creates unique structural motifs that are highly attractive for drug discovery and development. mdpi.com Furthermore, investigations into the reactivity of related substituted aldehydes with 5-alkylthiazolones have led to the formation of bicyclic dihydropyranothiazoles, demonstrating the scaffold's utility in creating diverse heterocyclic frameworks. mdpi.com

Derivatives of the dihydropyran structure serve as a versatile platform for accessing a range of important chemical entities. mdpi.com These include functionalized enones, γ-lactones, and cyclic enamines, which are themselves valuable intermediates in organic synthesis. mdpi.com A significant application is the conversion to 2-pyrones (also known as α-pyrones), which are important structural motifs in many natural products and pharmacologically active compounds. mdpi.combohrium.com Various synthetic methods have been developed for this transformation, often involving metal-catalyzed processes such as palladium-catalyzed cross-coupling and cyclization reactions. nih.govorganic-chemistry.org These methods allow for the regioselective synthesis of diversely substituted 2-pyrones from precursors containing the dihydropyran framework. nih.govresearchgate.net

Utility in Drug Discovery and Development

The pyran ring is a common feature in a vast number of natural products and bioactive molecules. nih.gov Consequently, this compound and related structures are frequently employed as starting materials and scaffolds in medicinal chemistry to generate novel therapeutic agents. nbinno.comnih.gov

The utility of the dihydropyran scaffold is exemplified in the synthesis of modern pharmaceuticals. A key step in the synthesis of Pralsetinib, a targeted therapy for certain types of cancer, involves the use of a closely related analog, methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate. newdrugapprovals.org This starting material is synthesized via a hetero-Diels-Alder reaction between acrylaldehyde and methyl methacrylate. newdrugapprovals.org The resulting dihydropyran structure is then carried through subsequent reaction steps, including hydroboration-oxidation and further modifications, to build the complex molecular architecture of the final active pharmaceutical ingredient. newdrugapprovals.org This demonstrates the critical role of this scaffold in accessing novel and potent therapeutic agents.

The dihydropyran moiety is a privileged scaffold in drug discovery, forming the core of many pharmacologically active compounds. nih.govbeilstein-journals.org Pyran derivatives have been shown to possess a wide spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. nih.govarabjchem.org

For instance, the 3,4-dihydro-2H-pyran fragment is a structural component of antiviral drugs like Zanamivir and Laninamivir, which are used to treat influenza. beilstein-journals.org Furthermore, synthetic derivatives such as functionalized 3,4-dihydro-2H-pyran-4-carboxamides have been investigated for their cytotoxic activity in various cancer cell lines. beilstein-journals.org The (R)-3,4-dihydro-2H-pyranyl (DHP) moiety has been incorporated into molecules designed as potent and selective agonists for the adenosine (B11128) A2A and A3 receptors, which are targets for mediating anti-inflammatory actions. nih.gov The evaluation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, a related benzofused system, has led to the discovery of potent leukotriene antagonists. nih.gov

Table 1: Examples of Pharmacological Activities of Pyran Derivatives

| Pyran Derivative Class | Biological Target/Activity | Example Application/Molecule |

|---|---|---|

| Dihydropyrans | Neuraminidase Inhibition | Zanamivir, Laninamivir beilstein-journals.org |

| Adenosine Receptor Agonism | Adenosine A2A and A3 Receptors nih.gov | Anti-inflammatory Agents |

| Dihydropyran-4-carboxamides | Cytotoxic Activity | Potential Anticancer Agents beilstein-journals.org |

| Dihydro-1-benzopyran-2-carboxylic acids | Leukotriene Antagonism | Anti-asthmatic Agents nih.gov |

| General Fused Pyrans | Antimicrobial, Antiviral, Antitumor | Diverse Therapeutic Areas arabjchem.org |

Precursors for Adenosine Receptor Agonists

This compound serves as a key precursor for the synthesis of potent agonists for adenosine receptors, specifically the A2A and A3 subtypes. The stimulation of these receptors has been shown to mediate anti-inflammatory responses, generating significant interest in compounds that can selectively target them. nih.gov

The synthetic pathway involves the conversion of the ethyl ester to a crucial intermediate, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.govnih.gov This aldehyde is then coupled with 2-hydrazino-adenosine-5'-N-ethylcarboxamide (2-hydrazino-NECA) to produce the final agonist. nih.gov Research has demonstrated that the stereochemistry of the dihydropyranyl (DHP) moiety is critical for receptor affinity. A diastereoisomer possessing an (R)-configured 3,4-dihydro-2H-pyranyl group exhibited the highest binding affinity at both A2A and A3 receptors. nih.govnih.govresearchgate.net

Detailed research findings have quantified the high affinity of these synthesized agonists. The (R)-DHP analogue, for instance, showed Ki values of 3.76 nM for the A2A receptor and 4.51 nM for the A3 receptor, indicating potent binding. nih.gov Functional assays have confirmed that this compound acts as a full agonist at these receptors. nih.gov The synthesis of the enantiopure (R)-aldehyde intermediate is a key step, often achieved through enzyme-catalyzed kinetic resolution of the corresponding racemic alcohol. nih.govnih.gov

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| (R)-DHP-2-hydrazono-NECA analogue | Adenosine A2A Receptor | 3.76 nM | nih.gov |

| (R)-DHP-2-hydrazono-NECA analogue | Adenosine A3 Receptor | 4.51 nM | nih.gov |

Applications in Agrochemical and Material Science

The 3,4-dihydro-2H-pyran framework, the core structure of this compound, is a valuable building block in various industrial applications, including agrochemicals and material science. nbinno.com While specific applications for the ethyl ester derivative in agrochemicals are not extensively documented, the parent heterocycle is a known intermediate in the synthesis of active ingredients for this sector. nbinno.com

In material science, dihydropyran has notable applications in polymer chemistry. nbinno.com It can be polymerized with itself or copolymerized with other unsaturated compounds. One significant application is the stabilization of poly(oxymethylene) polymers. The terminal hydroxyl groups of these polymers can be blocked using dihydropyran, which enhances their stability against basic media. Furthermore, derivatives like 3,4-dihydro-2H-pyran-2-carboxaldehyde are used in the synthesis of advanced synthetic resins and as plasticizers to improve the flexibility and durability of plastic materials. nbinno.com

Protecting Group Chemistry

The dihydropyran moiety is the source of the tetrahydropyranyl (THP) group, one of the most common and versatile protecting groups in organic synthesis, particularly for hydroxyl groups. wikipedia.org The use of a protecting group is a crucial strategy in multi-step synthesis to temporarily mask a reactive functional group, preventing it from interfering with reactions at other sites of the molecule. organic-chemistry.org The THP group is favored for its ease of introduction, general stability under a wide range of non-acidic conditions, and straightforward removal. nih.govuchicago.edu

In the complex field of carbohydrate chemistry, the regioselective protection and deprotection of multiple hydroxyl groups is a central challenge. wiley-vch.deresearchgate.net The THP group is widely employed to protect the hydroxyl functions of carbohydrates. The protection reaction involves treating the alcohol with 3,4-dihydro-2H-pyran (DHP) under mild acid catalysis, typically using p-toluenesulfonic acid, to form a tetrahydropyranyl ether. wikipedia.org

These THP ethers are stable to strongly basic conditions, Grignard reagents, organolithium reagents, and various oxidizing and reducing agents, making them highly valuable in multi-step syntheses. This stability is critical in carbohydrate chemistry, where numerous transformations are often required. academie-sciences.frnih.gov

Similarly, in nucleotide and nucleoside chemistry, selective protection of hydroxyl groups is essential for procedures like oligonucleotide synthesis. glenresearch.comresearchgate.net The 2'-hydroxyl group of ribonucleosides is frequently protected as a THP ether to prevent undesired side reactions during the formation of phosphodiester linkages. glenresearch.com The DMT group is commonly used for the 5'-hydroxyl, and the compatibility of the THP group with the conditions used for DMT removal and other synthetic steps makes it a suitable choice. glenresearch.comlibretexts.org Deprotection of the THP group is readily achieved by acidic hydrolysis, which regenerates the original alcohol. wikipedia.orglibretexts.org

Beyond hydroxyl groups, the dihydropyran framework is also utilized for the protection of other important functional groups, including carboxyl, sulfhydryl (thiol), and amine groups. nih.gov

Carboxyl Groups: Carboxylic acids can be converted to THP esters. However, the resulting hemiacetal ester is extremely labile to acid, which limits its utility compared to other carboxyl protecting groups. nih.gov This high sensitivity can be advantageous in specific synthetic strategies where very mild deprotection is required. nih.govddugu.ac.in

Sulfhydryl Groups (Thiols): Thiols react with DHP under similar acidic conditions as alcohols to form stable thioacetals. The THP group is an effective protecting group for the sulfhydryl side chain of cysteine in peptide synthesis, compatible with the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. nih.gov

Amine Groups: While direct protection of amines with DHP is possible, it can be more challenging to introduce compared to its application with hydroxyl and sulfhydryl groups. nih.gov Nevertheless, it has been reported as a method for protecting secondary amines and amides.

| Functional Group | Protected Form | Stability Conditions | Deprotection Condition | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Tetrahydropyranyl (THP) Ether | Basic, organometallic reagents, oxidation, reduction | Mild Acid | wikipedia.orglibretexts.org |

| Carboxyl (-COOH) | Tetrahydropyranyl (THP) Ester | Stable to neutral/basic conditions | Very Mild Acid (highly labile) | nih.gov |

| Sulfhydryl (-SH) | Tetrahydropyranyl (THP) Thioacetal | Stable in Fmoc/tBu peptide synthesis | Acid | nih.gov |

| Amine (-NHR) | N-Tetrahydropyranyl (THP) Amine | Generally stable | Acid | nih.gov |

Future Directions and Emerging Trends in Research on Ethyl 3,4 Dihydro 2h Pyran 2 Carboxylate

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of innovative and environmentally benign synthetic methods for 3,4-dihydro-2H-pyran and its derivatives is a primary focus of current research, aligning with the principles of green chemistry. Future efforts will likely concentrate on atom-economical routes that are both efficient and sustainable. One promising direction is the application of one-pot, multicomponent reactions that utilize reusable and biodegradable catalysts.

Modern synthetic strategies that represent the future for producing derivatives like ethyl 3,4-dihydro-2H-pyran-2-carboxylate include:

Olefin Metathesis/Double Bond Migration: This sequence, often catalyzed by Grubbs' catalysts, provides a pathway from allyl ethers to the cyclic enol ethers characteristic of the dihydropyran ring. organic-chemistry.org

Molecular Iodine Catalysis: Offering a mild and practical alternative to existing methods, molecular iodine can catalyze the synthesis of substituted pyrans under solvent-free conditions at room temperature. organic-chemistry.org

Titanocene-Catalyzed Reactions: These methods are being used to create fluorinated dihydropyrans, showcasing the ability to introduce specialized functional groups. organic-chemistry.org

The synthesis of the specific target compound has been achieved through the esterification of sodium 3,4-dihydro-2H-pyran-2-carboxylate with ethyl iodide. prepchem.com However, the broader trend is moving towards more integrated and sustainable processes that minimize steps and environmental impact.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The efficiency and selectivity of dihydropyran synthesis are critically dependent on the catalytic system employed. Research is actively exploring a diverse range of catalysts to improve yields, reduce reaction times, and control stereochemistry.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for producing 3,4-dihydropyran-2-ones and related structures through cycloaddition reactions. mdpi.com Future work is expected to explore a wider variety of NHC backbones, such as imidazole-based systems, to tune catalytic activity and selectivity. mdpi.com These catalysts have been successfully used in reactions achieving high yields (62% to 90%) and excellent enantiomeric excess (81% to 96%). mdpi.com

Heterogeneous Catalysts: A major trend is the use of solid-phase catalysts that can be easily recovered and reused. Novel Tantalum-Metal-Organic Framework (Ta-MOF) nanostructures have proven to be highly capable and recyclable catalysts for synthesizing 1,4-dihydropyran derivatives with high efficiency. nih.govfrontiersin.org Other heterogeneous systems, including magnetic nanoparticles, are also being developed to facilitate catalyst separation and reuse. nih.gov

Enzyme Catalysis: Biocatalysis offers unparalleled selectivity. For instance, enzyme-catalyzed kinetic resolution has been employed to synthesize chiral (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a precursor for potent drug candidates, demonstrating the power of enzymes in creating enantiopure dihydropyran derivatives. nih.govnih.gov

Cooperative Catalysis: Systems that use multiple catalysts working in concert are gaining traction. A combination of a Ca²⁺ catalyst and camphorsulfonic acid has been used for the cycloisomerization of diynols to produce bicyclic 2H-pyrans, tolerating a wide range of functionalities. mdpi.com

| Catalyst Type | Example(s) | Key Advantages | Reference(s) |

|---|---|---|---|

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | High versatility, metal-free, enables asymmetric synthesis. | mdpi.com |

| Heterogeneous Catalysts | Ta-Metal-Organic Frameworks (Ta-MOFs) | High recyclability, reduced reaction times, high efficiency. | nih.govfrontiersin.org |

| Biocatalysts | Enzymes (e.g., for kinetic resolution) | High enantioselectivity, mild reaction conditions. | nih.gov |

| Cooperative Catalysts | Ca²⁺ / Camphorsulphonic acid | Enables complex transformations, tolerates diverse functional groups. | mdpi.com |

| Homogeneous Catalysts | Molecular Iodine (I₂) | Mild, non-toxic, enables solvent-free reactions. | organic-chemistry.org |

Expansion of Applications in Medicinal Chemistry and Drug Design

The pyran ring is a well-established pharmacophore found in numerous natural products and synthetic drugs. nih.gov A significant future direction for this compound is its use as a scaffold or intermediate in the design of new therapeutic agents.

Research has demonstrated that dihydropyran derivatives are promising candidates for drug development. For example, a derivative containing a (R)-3,4-dihydro-2H-pyranyl (DHP) moiety has been identified as a potent and selective agonist for the adenosine (B11128) A₂ₐ and A₃ receptors. nih.govnih.gov The stimulation of these receptors is known to produce anti-inflammatory effects, highlighting a clear therapeutic avenue. nih.gov

Furthermore, studies on related pyran structures have shown potent anti-proliferative activity against human colon (SW-480) and breast (MCF-7) cancer cell lines. nih.gov Molecular docking studies suggest these compounds can interact with key biological targets like cyclin-dependent kinase 2 (CDK2), with the dihydropyran ring playing a crucial role in binding. nih.gov This opens the door for designing new dihydropyran-based anticancer agents. The versatility of the pyran core suggests that derivatives of this compound could be synthesized and screened for a wide array of medicinal applications. nih.govpharmint.net

Investigation of Biological Activities beyond Current Scope

While anti-inflammatory and anticancer activities are prominent areas of research, the structural features of dihydropyrans suggest a much broader potential pharmacological profile. nih.gov Future investigations will likely expand to screen this compound and its analogues for a wider range of biological effects.

The pyran core is associated with a diverse spectrum of activities, creating a roadmap for future research. nih.gov

| Biological Activity | Status / Potential | Reference(s) |

|---|---|---|

| Anticancer | Demonstrated in related pyran derivatives. | nih.govnih.gov |

| Anti-inflammatory | Demonstrated via adenosine receptor agonism. | nih.govnih.gov |

| Antibacterial / Antifungal | Known activity for pyran derivatives, representing an area for further exploration. | nih.govnih.gov |

| Antiviral | The pyran ring is a component of antiviral drugs like Zanamivir. | frontiersin.org |

| Antimalarial / Antitubercular | Identified as a potential activity for the pyran scaffold. | nih.gov |

| Allelopathic (Herbicidal) | Observed in natural products like Catechin, suggesting agricultural applications. | wikipedia.org |

Inspired by natural products like Catechin, which contains a dihydropyran ring and exhibits allelopathic (herbicide-like) properties, future studies could explore the potential of synthetic dihydropyrans in agriculture. wikipedia.org The broad biological profile of related heterocyclic compounds suggests that a systematic screening of dihydropyran derivatives could uncover novel activities. nih.gov

Advanced Computational Modeling for Predictive Understanding of Reactivity and Interactions

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling offers a path to predict its reactivity, stability, and potential biological interactions before committing to extensive lab work.

Understanding Reactivity and Stability: Density Functional Theory (DFT) calculations are being used to study the thermal decomposition of dihydropyran compounds. mdpi.com These studies can determine kinetic and thermodynamic parameters, revealing how substituents on the pyran ring affect activation energies and reaction mechanisms. mdpi.com This predictive understanding is crucial for optimizing synthesis and storage conditions.

Predicting Biological Interactions: Molecular dynamics (MD) simulations and docking studies are key to rational drug design. nih.gov These methods have been used to model the interaction between dihydropyran derivatives and their protein targets, elucidating the specific hydrogen bonds and hydrophobic interactions that drive binding. nih.gov Such insights can guide the modification of the this compound structure to enhance affinity and selectivity for a desired biological target.

Guiding Formulation: Computational models are also used to predict physicochemical properties relevant to pharmaceutical development. semanticscholar.org MD simulations can assess interactions with water and predict compatibility with various excipients, such as polyvinylpyrrolidone, helping to guide the formulation of new drug candidates. semanticscholar.org

Green Chemistry Approaches in Dihydropyran Synthesis

The principles of green chemistry are a major driver of innovation in synthetic organic chemistry. Future research on the synthesis of this compound and its analogues will increasingly emphasize environmentally friendly protocols.

Key green approaches include:

Use of Sustainable Catalysts: The shift towards reusable heterogeneous catalysts like MOFs and magnetic nanoparticles, or even biodegradable catalysts, reduces waste and the reliance on heavy metals. nih.gov

Solvent-Free and Alternative Solvent Systems: Reactions conducted without a solvent, such as the molecular iodine-catalyzed synthesis of pyrans, represent a significant green advancement. organic-chemistry.org The use of ionic liquids as an alternative to volatile organic compounds has also been shown to accelerate reactions. organic-chemistry.org

Multicomponent Reactions (MCRs): MCRs are inherently green as they combine multiple synthetic steps into a single operation, reducing energy consumption, solvent use, and purification steps. nih.gov The development of new MCRs to build the dihydropyran scaffold is a vibrant area of research that promises to make the synthesis of these valuable compounds more sustainable. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl 3,4-dihydro-2H-pyran-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclization reactions using precursors like dihydropyrans or pyran derivatives. For example, thionyl chloride (SOCl₂) is employed to convert pyran-2-carboxaldehyde derivatives into carbonyl chlorides under reflux conditions . Ionic liquids, such as [2-aminobenzoato][PF₆], have also been used as dual solvent-catalysts in multicomponent reactions involving ethyl acetoacetate and aldehydes, improving reaction efficiency and reducing side products . Key factors affecting yield include temperature control (reflux vs. room temperature), solvent polarity, and catalyst loading. Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Provides precise bond lengths, angles, and confirmation of stereochemistry. For example, single-crystal X-ray studies (mean C–C bond length = 0.005 Å, R factor = 0.054) have resolved disorder in pyran derivatives .

- NMR spectroscopy : ¹H and ¹³C NMR data (e.g., δ 121.71–179.24 ppm for dihydro-pyridazine derivatives) help identify substituent positions and confirm cyclization .

- Mass spectrometry : High-resolution MS validates molecular weights and fragmentation patterns.

Advanced Research Questions

Q. How can catalytic systems be optimized for the synthesis of functionalized dihydropyran derivatives?

- Methodological Answer : Ionic liquids (e.g., [2-aminobenzoato][PF₆]) enhance reaction rates and selectivity by stabilizing transition states and acting as Brønsted acids . Systematic screening of catalysts (e.g., Lewis acids vs. organocatalysts) and solvents (polar aprotic vs. ionic liquids) is critical. Kinetic studies (e.g., monitoring via in-situ FTIR or HPLC) can identify rate-limiting steps. For example, replacing traditional solvents with ionic liquids increased yields by 15–20% in pyran syntheses .

Q. What strategies resolve discrepancies in reported biological activity data for dihydropyran-based compounds?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). To address this:

- Standardized bioassays : Use validated protocols (e.g., NIH/NCBI guidelines) for cytotoxicity or enzyme inhibition .

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., chloro vs. methyl groups) on activity. For example, ethyl 2-amino-4-phenyl-pyrrole-3-carboxylate derivatives showed lipid-lowering effects dependent on substitution patterns .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to reconcile experimental vs. theoretical data.

Q. How can reaction mechanisms for dihydropyran functionalization (e.g., oxidation, substitution) be experimentally validated?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Deuterium labeling at reactive sites (e.g., α-positions) distinguishes concerted vs. stepwise mechanisms.

- Trapping intermediates : Use low-temperature NMR or EPR to detect transient species. For example, oxidation of ethyl 2-amino-pyrrole derivatives with KMnO₄ generates isolable radical intermediates .

- DFT calculations : Compare theoretical transition states with experimental activation energies (e.g., using Gaussian software).

Data Analysis and Experimental Design

Q. How should researchers address conflicting crystallographic data in pyran derivatives?

- Methodological Answer : Discrepancies in bond angles or disorder parameters (e.g., R factor variations) may stem from crystal packing or solvent effects. Strategies include:

- High-resolution data collection : Use synchrotron X-ray sources to improve data quality .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds) influencing crystal structures .

- Comparative studies : Cross-reference with structurally analogous compounds (e.g., ethyl 4-acetyl-pyrrole derivatives) to identify trends .

Q. What experimental designs are recommended for studying solvent effects in dihydropyran synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading in a factorial design to identify optimal conditions .

- Green chemistry metrics : Assess solvent sustainability using E-factors or life-cycle analysis (LCA). Ionic liquids, despite higher costs, reduce waste generation .

- In-situ monitoring : Use Raman spectroscopy or GC-MS to track reaction progress and intermediate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.